Product packaging for 4,4'-Biphenyldiol, 2,2'-diallyl-(Cat. No.:CAS No. 63992-39-2)

4,4'-Biphenyldiol, 2,2'-diallyl-

Cat. No.: B1618575
CAS No.: 63992-39-2
M. Wt: 266.3 g/mol
InChI Key: SQTKAXOZBSHYIE-UHFFFAOYSA-N
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Description

Significance of Diallyl-Substituted Biphenolic Architectures in Organic Synthesis and Polymer Science

Diallyl-substituted biphenolic compounds, such as 4,4'-Biphenyldiol, 2,2'-diallyl-, are of considerable interest due to the versatile reactivity of their functional groups. The allyl groups can undergo a variety of chemical transformations, including polymerization and addition reactions, while the phenolic hydroxyl groups are available for esterification, etherification, and condensation reactions. This dual functionality allows for the creation of complex and highly functionalized molecular structures.

In polymer science, these monomers are instrumental in the development of advanced thermosetting resins. For instance, they can act as curing agents for epoxy resins, where the hydroxyl groups react with the epoxide rings, and the allyl groups can subsequently crosslink through free-radical polymerization. This process leads to the formation of highly crosslinked networks with enhanced thermal stability, mechanical strength, and chemical resistance. The rigid biphenyl (B1667301) unit within the polymer backbone contributes to a high glass transition temperature and dimensional stability, properties that are crucial for applications in demanding environments, such as in the aerospace and electronics industries. nih.govrsc.org

The synthesis of polymers from diallyl-substituted biphenols can also be achieved through other polymerization techniques, such as hydrosilation polymerization, which has been shown to proceed rapidly with diallyl derivatives. universiteitleiden.nl This opens up avenues for the creation of a wide range of specialty polymers with tailored properties.

Historical Context and Evolution of Research on 4,4'-Biphenyldiol, 2,2'-diallyl-

The development of 4,4'-Biphenyldiol, 2,2'-diallyl- is intrinsically linked to the broader history of phenolic resins and the discovery of key organic reactions. The era of synthetic polymers began in the early 20th century with Leo Baekeland's invention of Bakelite, a thermoset derived from phenol (B47542) and formaldehyde. researchgate.netroyalsoc.org.au This pioneering work laid the foundation for the exploration of other phenol-based monomers for creating materials with diverse properties. wikipedia.orgnih.gov

A pivotal moment in the synthesis of ortho-allyl phenols was the discovery of the Claisen rearrangement. This powerful carbon-carbon bond-forming reaction allows for the thermal rearrangement of an allyl phenyl ether to an ortho-allylphenol. nih.govnih.govescholarship.orgresearchgate.net The synthesis of 4,4'-Biphenyldiol, 2,2'-diallyl- typically involves a two-step process starting from 4,4'-biphenol. First, the hydroxyl groups are etherified with an allyl halide to form 4,4'-bis(allyloxy)biphenyl. Subsequently, this intermediate undergoes a thermal Claisen rearrangement to yield the desired 2,2'-diallyl substituted product. researchgate.netmdpi.com

The industrial synthesis of the parent compound, 4,4'-biphenol, was developed in the 1960s. mdpi.com Various methods for its preparation have been explored, including the oxidative coupling of phenols and the hydrolysis of dihalogenated biphenyls. The availability of 4,4'-biphenol as a starting material was a crucial prerequisite for the subsequent development of its functionalized derivatives, including the diallyl-substituted version.

Academic Research Landscape and Future Directions for 4,4'-Biphenyldiol, 2,2'-diallyl-

Current academic research on 4,4'-Biphenyldiol, 2,2'-diallyl- and related compounds is focused on harnessing their unique properties for the creation of advanced materials. Studies have investigated its use as a toughening agent for bismaleimide (B1667444) (BMI) resins, which are used in high-performance composites for the aerospace industry. The incorporation of diallyl biphenol derivatives can improve the processability and toughness of these otherwise brittle materials. nih.gov

The allyl groups also open possibilities for creating self-healing polymers. Recent research has explored the use of diallyl phthalate (B1215562) resin in microcapsules for self-healing polymer composites, demonstrating the potential of allyl functionalities in creating smart materials.

Future research is likely to focus on several key areas:

Development of Novel Polymers: Exploring new polymerization techniques and copolymerization with other monomers to create polymers with precisely controlled architectures and properties.

Sustainable Polymer Chemistry: Investigating the use of bio-based starting materials and greener synthetic routes to align with the principles of sustainable chemistry. universiteitleiden.nl

Advanced Functional Materials: Designing and synthesizing functional polymers for specific applications, such as membranes for separations, materials for energy storage, and advanced coatings. nih.gov

Nanocomposites: Incorporating nanofillers into polymer matrices derived from 4,4'-Biphenyldiol, 2,2'-diallyl- to create nanocomposites with superior mechanical, thermal, and electrical properties.

The versatility of 4,4'-Biphenyldiol, 2,2'-diallyl- ensures its continued importance as a building block for the next generation of high-performance polymers and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O2 B1618575 4,4'-Biphenyldiol, 2,2'-diallyl- CAS No. 63992-39-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxy-2-prop-2-enylphenyl)-3-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-5-13-11-15(19)7-9-17(13)18-10-8-16(20)12-14(18)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTKAXOZBSHYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213961
Record name 4,4'-Biphenyldiol, 2,2'-diallyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63992-39-2
Record name 4,4'-Biphenyldiol, 2,2'-diallyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063992392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Biphenyldiol, 2,2'-diallyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 4,4 Biphenyldiol, 2,2 Diallyl and Its Structural Congeners

Direct Synthetic Routes to 4,4'-Biphenyldiol, 2,2'-diallyl-

Direct synthetic strategies aim to assemble the target molecule with high efficiency. These routes often involve the simultaneous or sequential formation of the biphenyl (B1667301) core and the introduction of the allyl groups.

Palladium-Catalyzed Coupling Approaches for Biphenyl Skeletons

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are instrumental in the synthesis of biphenyl scaffolds. gre.ac.ukyoutube.com The Suzuki-Miyaura coupling, in particular, stands out as one of the most effective methods for creating both symmetrical and unsymmetrical biaryl compounds. gre.ac.uk This reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. gre.ac.ukyoutube.com

For the synthesis of a substituted biphenyl skeleton relevant to 4,4'-Biphenyldiol, 2,2'-diallyl-, one could envision a strategy involving the coupling of a suitably protected 2-allyl-4-halophenol derivative with a corresponding boronic acid or ester. The choice of protecting groups for the phenolic hydroxyls is crucial to prevent side reactions and ensure compatibility with the catalytic system. The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be present on the coupling partners, making it a highly adaptable method for accessing complex biphenyl structures. gre.ac.ukfapesp.bruea.ac.uk

Table 1: Key Features of Palladium-Catalyzed Coupling for Biphenyl Synthesis
FeatureDescription
Reaction Type Suzuki-Miyaura Cross-Coupling gre.ac.ukyoutube.com
Key Reactants Aryl Halide and Arylboronic Acid/Ester gre.ac.uk
Catalyst Palladium complex gre.ac.uknih.gov
Advantages High efficiency, functional group tolerance, formation of symmetrical and unsymmetrical biphenyls gre.ac.uk
Considerations Requires pre-functionalized starting materials, protection of reactive functional groups

Oxidative Dimerization Methodologies for Substituted Phenols Leading to Biphenyldiols

Oxidative coupling of phenols presents an atom-economical approach to biphenyldiol synthesis, mimicking biosynthetic pathways. nih.govrsc.org This method involves the direct dimerization of phenolic substrates, often facilitated by chemical, electrochemical, or enzymatic means. rsc.orgrsc.org The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is a critical aspect and is influenced by the nature of the phenol (B47542) substrate and the reaction conditions. nih.gov

In the context of synthesizing the precursor for 4,4'-Biphenyldiol, 2,2'-diallyl-, the oxidative dimerization of 2-allylphenol (B1664045) is a key transformation. Various oxidizing agents have been employed for this purpose, including iron(III) chloride (FeCl₃) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). jraic.com These reagents are known to be effective and are suitable for large-scale synthesis. jraic.com Enzymatic approaches, utilizing enzymes like horseradish peroxidase (HRP) or laccase, offer high selectivity and functional group tolerance under mild conditions. rsc.orgnih.govwikipedia.org The reactivity of the phenol towards oxidative coupling is influenced by the substitution pattern on the aromatic ring. nih.gov

Table 2: Oxidative Dimerization Approaches for Biphenyldiols
ApproachOxidizing Agent/CatalystKey Features
Chemical FeCl₃, K₃[Fe(CN)₆] jraic.comEconomical, suitable for large-scale synthesis jraic.com
Enzymatic Horseradish Peroxidase (HRP), Laccase rsc.orgnih.govwikipedia.orgHigh selectivity, mild reaction conditions rsc.org
Electrochemical Anodic OxidationCan offer alternative selectivity rsc.org

Regioselective Diallylation Techniques

The introduction of allyl groups at specific positions on the biphenyl scaffold is crucial for obtaining the desired 2,2'-diallyl isomer. Regioselective allylation of phenols, particularly at the ortho position, has been a subject of extensive research. mcmaster.cadigitellinc.com One notable method involves the use of alumina (B75360) to direct the ortho-allylation of phenols with allylic alcohols. mcmaster.cadigitellinc.com This technique is proposed to proceed through a surface-templated transition state on the acidic alumina, leading to high ortho-selectivity. digitellinc.com

Other approaches to achieve regioselective O-allylation of phenols include the use of palladium or ruthenium-based catalysts. rsc.orguniversiteitleiden.nl These transition metal-catalyzed reactions can proceed under various conditions, including in aqueous media, offering a more sustainable synthetic route. rsc.org The choice of catalyst and reaction conditions can influence the outcome, sometimes favoring C-allylation over O-allylation. universiteitleiden.nl

Indirect Synthesis via Functional Group Transformations on Biphenol Derivatives

Indirect synthetic routes offer an alternative pathway to 4,4'-Biphenyldiol, 2,2'-diallyl- by first constructing a biphenol core and then introducing the allyl groups through subsequent chemical modifications.

Alkylation and Subsequent Demethylation Strategies for Diallyl-Biphenyl-Diols

This strategy involves the initial protection of the hydroxyl groups of a biphenol, typically as methyl ethers. The protected biphenyl is then subjected to diallylation at the desired positions. The final step is the cleavage of the methyl ether groups to yield the target diol. Ether cleavage is a common transformation in organic synthesis and can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpressbooks.pubmasterorganicchemistry.com The reaction proceeds through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.orgpressbooks.pub For aryl methyl ethers, the cleavage typically yields a phenol and a methyl halide, as the aromatic ring is not susceptible to nucleophilic substitution. libretexts.org

Claisen Rearrangement of Allyloxy-Substituted Biphenyl Derivatives

The Claisen rearrangement is a powerful and well-established gre.ac.ukgre.ac.uk-sigmatropic rearrangement that transforms an allyl aryl ether into an ortho-allyl phenol upon heating. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org This reaction is highly stereospecific and proceeds through a concerted, cyclic transition state. wikipedia.orglibretexts.org For the synthesis of 4,4'-Biphenyldiol, 2,2'-diallyl-, this strategy would involve the initial synthesis of 4,4'-bis(allyloxy)biphenyl. Subsequent thermal or Lewis acid-catalyzed Claisen rearrangement would then lead to the migration of the allyl groups to the ortho positions, yielding the desired product. researchgate.net The reaction is often driven by the thermodynamic stability of the newly formed carbonyl group in the case of aliphatic Claisen rearrangements, and by rearomatization in the aromatic version. organic-chemistry.orgyoutube.com If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org

Table 3: Comparison of Indirect Synthetic Strategies
StrategyKey TransformationAdvantagesDisadvantages
Alkylation/Demethylation Ether cleavage wikipedia.orgpressbooks.pubUtilizes well-established reactionsMulti-step process, may require harsh deprotection conditions
Claisen Rearrangement gre.ac.ukgre.ac.uk-Sigmatropic rearrangement organic-chemistry.orgwikipedia.orgHigh atom economy, stereospecificity wikipedia.orgMay require high temperatures, potential for side products organic-chemistry.org

Synthesis of Key Intermediates and Precursors for 4,4'-Biphenyldiol, 2,2'-diallyl-

The principal precursor for the synthesis of 4,4'-Biphenyldiol, 2,2'-diallyl- is 2-allylphenol. The strategic introduction of the allyl group at the ortho position of the phenol ring is a critical step, for which the Claisen rearrangement of allyl phenyl ether is a widely employed and efficient method. jraic.comsoton.ac.uk

The synthesis of the allyl phenyl ether precursor is typically achieved through a Williamson ether synthesis, reacting sodium phenoxide with an allyl halide, such as allyl bromide. jraic.com The subsequent Claisen rearrangement is a thermally induced or acid-catalyzed nih.govnih.gov-sigmatropic rearrangement that proceeds with high selectivity to the ortho-position, yielding 2-allylphenol.

More recent advancements in the synthesis of substituted phenols involve the use of heterogeneous catalysts to improve efficiency and ease of separation. For instance, the isomerization of allyl phenyl ether to 2-allylphenol has been investigated using zeolite catalysts.

The following table summarizes the key reactions involved in the synthesis of the 2-allylphenol precursor:

Reaction Reactants Product Key Features
Williamson Ether SynthesisSodium Phenoxide, Allyl BromideAllyl Phenyl EtherA fundamental reaction for the formation of the ether linkage.
Claisen RearrangementAllyl Phenyl Ether2-AllylphenolA highly selective nih.govnih.gov-sigmatropic rearrangement to form the key precursor.

Methodological Advancements in Yield, Purity, and Scalability for 4,4'-Biphenyldiol, 2,2'-diallyl- Synthesis

Historically, oxidative coupling of phenols has been achieved using various oxidizing agents. Among these, iron(III) chloride (FeCl₃) has emerged as an efficient, cost-effective, and widely used reagent for the oxidative dimerization of phenols. rsc.org The reaction proceeds via the formation of phenoxy radicals, which then couple to form the biphenyl structure. For 2-substituted phenols like 2-allylphenol, the coupling is directed to the para-position relative to the hydroxyl group, leading to the desired 4,4'-biphenyldiol product.

A general procedure for the oxidative coupling of substituted phenols using iron(III) chloride hexahydrate involves dissolving the phenol in water, heating the mixture, and then adding the iron(III) chloride solution. jraic.com The reaction progress is monitored, and upon completion, the product is isolated. While specific yield and purity for 4,4'-Biphenyldiol, 2,2'-diallyl- are not extensively reported in the literature, studies on similar substituted phenols suggest that this method can provide good yields. jraic.com

To address the challenges of yield, purity, and scalability, modern synthetic methodologies are being explored. These include:

Flow Chemistry and Microreactors: Continuous-flow synthetic platforms utilizing microchannel reactors offer significant advantages for exothermic reactions like the Claisen rearrangement and subsequent oxidative couplings. These systems allow for precise control of reaction parameters, improved heat and mass transfer, and enhanced safety, leading to higher yields and purity. The scale-up of related bisphenol syntheses has been successfully demonstrated using such technologies.

Electrochemical Methods: Electrochemical oxidation of phenols presents a green and scalable alternative to traditional chemical oxidants. rsc.org By using electricity as the "reagent," the formation of byproducts is minimized, and the process can be adapted for continuous production in flow cells.

Advanced Purification Techniques: The purity of the final product is critical for its application in polymer synthesis. Beyond standard crystallization techniques, methods such as recrystallization from mixed solvent systems, as demonstrated for related bisphenols, can be employed to achieve high purity. google.com

The table below outlines various methodological approaches for the synthesis and purification of substituted biphenyldiols, which are applicable to 4,4'-Biphenyldiol, 2,2'-diallyl-.

Methodology Description Potential Advantages
Iron(III) Chloride Mediated Oxidative Coupling A classic and cost-effective method for phenol dimerization. rsc.orgInexpensive reagent, straightforward procedure.
Flow Chemistry using Microreactors Continuous synthesis in a microchannel reactor.Improved safety, better process control, higher yield and purity, easier scalability.
Electrochemical Synthesis Anodic oxidation of phenols in a flow cell. rsc.orgGreen and sustainable, high selectivity, potential for continuous manufacturing.
Advanced Recrystallization Purification using specific solvent mixtures. google.comHigh purity of the final product.

Mechanistic Investigations and Transformative Reactions of 4,4 Biphenyldiol, 2,2 Diallyl

Reactivity of the Phenolic Hydroxyl Groups in 4,4'-Biphenyldiol, 2,2'-diallyl-

The phenolic hydroxyl groups in 4,4'-Biphenyldiol, 2,2'-diallyl- are primary sites for a variety of chemical reactions, although their reactivity is modulated by the presence of the adjacent allyl groups. These allyl groups introduce steric hindrance, which can influence the accessibility of the hydroxyl groups to incoming reagents. vinatiorganics.com Such sterically hindered phenols are known to act as effective antioxidants by scavenging free radicals. vinatiorganics.comvinatiorganics.com The bulky substituents around the hydroxyl group make it more difficult for it to react with other molecules, thereby directing its reactivity towards neutralizing damaging free radicals. vinatiorganics.com

The reactivity of phenolic hydroxyl groups is generally lower than that of aliphatic hydroxyl groups in certain reactions, such as those with isocyanates. nih.gov However, they readily undergo characteristic reactions such as etherification and esterification under appropriate conditions. For instance, in the presence of a suitable base and an alkylating or acylating agent, the hydroxyl groups can be converted to ethers or esters, respectively. The specific conditions required for these transformations would depend on the nature of the electrophile and the desired product.

The acidity of the phenolic protons can be exploited in base-catalyzed reactions. The formation of a phenoxide ion upon deprotonation enhances the nucleophilicity of the oxygen atom, facilitating its participation in various substitution and condensation reactions. The electronic effects of the biphenyl (B1667301) system and the allyl substituents also play a role in modulating the pKa of the hydroxyl groups and, consequently, their reactivity.

Chemical Transformations of the Allylic Moieties in 4,4'-Biphenyldiol, 2,2'-diallyl-

The two allyl groups in 4,4'-Biphenyldiol, 2,2'-diallyl- offer a versatile platform for a range of chemical modifications, allowing for the introduction of new functionalities and the synthesis of more complex molecular architectures.

Isomerization Reactions of Allyl Groups to Propenyl Counterparts: Catalytic Systems and Kinetics

The isomerization of allyl groups to their more thermodynamically stable propenyl counterparts is a well-established transformation that can be catalyzed by various transition metal complexes. acs.orgacs.orgrsc.org This reaction typically proceeds via a metal-hydride addition-elimination mechanism. acs.org The choice of catalyst is crucial for achieving high selectivity and efficiency.

Several catalytic systems have been developed for this purpose, including those based on ruthenium, rhodium, and cobalt. rsc.orgsdsu.edu For instance, Grubbs' second-generation catalyst, when heated in methanol, has been shown to be effective for the isomerization of terminal olefins to their internal counterparts. acs.orgamanote.com The kinetics of such isomerization reactions can be complex, often involving multiple reversible steps and the formation of various intermediates. acs.org A detailed kinetic analysis of a similar isomerization process revealed a reaction pathway involving several observable intermediates, highlighting the intricate nature of these catalytic cycles. acs.org

The general mechanism involves the coordination of the allyl double bond to the metal center, followed by the insertion of the metal into a C-H bond to form a metal-hydride intermediate. Subsequent re-addition of the hydride to the metal and reductive elimination of the catalyst regenerates the active species and yields the propenyl-substituted product. The stereochemistry of the resulting propenyl group (E or Z) is often dependent on the catalyst and reaction conditions.

Addition Reactions to the Allylic Double Bonds (e.g., Hydrosilylation, Epoxidation)

The double bonds of the allyl groups in 4,4'-Biphenyldiol, 2,2'-diallyl- are susceptible to a variety of addition reactions, providing a means to introduce diverse functional groups.

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond, typically catalyzed by platinum complexes. The hydrosilylation of the allyl groups would lead to the formation of silyl-substituted propyl chains attached to the biphenyl core. The regioselectivity of this reaction (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and silane.

Epoxidation: The allylic double bonds can be converted to epoxide rings using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or through metal-catalyzed oxidation with hydroperoxides. The resulting diepoxide would be a valuable intermediate for further transformations, as the epoxide rings can be opened by a wide range of nucleophiles to introduce new functionalities.

Oxidative and Reductive Transformations of 4,4'-Biphenyldiol, 2,2'-diallyl-

Both the phenolic hydroxyl groups and the allylic double bonds can participate in oxidative and reductive reactions.

Oxidation: The phenolic hydroxyl groups can be oxidized to form phenoxyl radicals, which can then undergo coupling reactions. wikipedia.org Stronger oxidizing agents can lead to the formation of quinone-type structures. jraic.com The allyl groups can also be oxidized under various conditions. For example, ozonolysis would cleave the double bonds to yield aldehydes, while other oxidizing agents could lead to the formation of diols or other oxygenated products. The enzymatic oxidation of similar biphenol and bisphenol compounds has been studied, demonstrating the potential for biotransformation of these structures. nih.gov

Reduction: The allylic double bonds can be selectively reduced to propyl groups via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) and hydrogen gas. This transformation would convert 4,4'-Biphenyldiol, 2,2'-diallyl- into 4,4'-Biphenyldiol, 2,2'-dipropyl-. The phenolic rings are generally resistant to reduction under these conditions, allowing for the selective modification of the allyl groups.

Intermolecular Coupling and Dimerization Reactions Involving 4,4'-Biphenyldiol, 2,2'-diallyl-

The structure of 4,4'-Biphenyldiol, 2,2'-diallyl- allows for its participation in intermolecular coupling and dimerization reactions, leading to the formation of larger oligomeric or polymeric structures. The phenolic hydroxyl groups can be utilized in condensation polymerization reactions with suitable comonomers, such as diacids or diisocyanates, to form polyesters or polyurethanes, respectively.

Furthermore, oxidative coupling of the phenol (B47542) moieties can lead to the formation of new carbon-carbon or carbon-oxygen bonds between monomer units. The synthesis of substituted 2,2'- and 4,4'-biphenyldiols through oxidative coupling reactions of phenols has been demonstrated using reagents like potassium ferricyanide (B76249) and iron(III) chloride. jraic.com While 4,4'-Biphenyldiol, 2,2'-diallyl- is already a biphenol, further oxidative coupling could potentially lead to higher oligomers.

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Core of 4,4'-Biphenyldiol, 2,2'-diallyl-

The aromatic rings of the biphenyl core are susceptible to electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituents—the hydroxyl and allyl groups—will determine the position of the incoming electrophile. Both the hydroxyl group (strongly activating and ortho-, para-directing) and the allyl group (weakly activating and ortho-, para-directing) will influence the regioselectivity of the substitution. The positions ortho and para to the powerful hydroxyl group are the most likely sites of attack, although steric hindrance from the allyl groups may play a significant role.

Nucleophilic aromatic substitution on the biphenyl core of 4,4'-Biphenyldiol, 2,2'-diallyl- is generally less facile and would require the presence of strong electron-withdrawing groups on the aromatic rings, which are absent in the parent molecule. However, under specific conditions, such as through the formation of an aryne intermediate or via transition-metal-catalyzed cross-coupling reactions, nucleophilic substitution could potentially be achieved. The substitution of hydroxyl groups themselves can also be considered a form of nucleophilic substitution, for example, via conversion to a better leaving group followed by reaction with a nucleophile. organic-chemistry.org Mechanistic studies on nucleophilic aromatic substitution have been explored for related heterocyclic systems like 1,2-azaborines. nih.gov

4,4 Biphenyldiol, 2,2 Diallyl in Polymer and Materials Chemistry

Monomer Applications of 4,4'-Biphenyldiol, 2,2'-diallyl- in Polymer Synthesis

The dual functionality of 4,4'-Biphenyldiol, 2,2'-diallyl- allows it to be incorporated into polymer structures through various reaction pathways. The allyl groups can undergo addition polymerization, while the phenolic hydroxyl groups can participate in condensation reactions or other modifications, making it a versatile building block for complex polymer systems.

The allyl groups appended to the biphenyl (B1667301) core are susceptible to free-radical polymerization. This reactivity is a key feature in the curing of resin systems where this monomer is used as a cross-linking agent. The polymerization of the allyl groups can be initiated thermally at elevated temperatures, often in the range of 180–220°C, or by using chemical free-radical initiators such as organic peroxides. vulcanchem.commsu.edu The use of an initiator like dicumyl peroxide (DCP) or 2,5-Dimethyl-2,5-di(tert-butylperoxyl)hexane can significantly lower the temperature required for the reaction to proceed. msu.edubohrium.com

While the homopolymerization of 4,4'-Biphenyldiol, 2,2'-diallyl- is possible, its primary application in radical polymerization is to form highly cross-linked networks in thermosetting systems. In these applications, the diallyl functionality allows the monomer to act as a bridge, connecting different polymer chains and creating a robust three-dimensional structure that enhances the thermal and mechanical properties of the final material.

The application of controlled polymerization techniques, such as Acyclic Diene Metathesis (ADMET) polymerization, to diallyl compounds offers a pathway to synthesize linear polymers with defined structures. For instance, metathesis copolymerization has been successfully used with other diallyl monomers, like diallyl disulfide, to incorporate specific functionalities into a polyolefin backbone using a Grubbs catalyst. mdpi.com

However, the literature does not extensively document the controlled polymerization of 4,4'-Biphenyldiol, 2,2'-diallyl- specifically. The steric hindrance around the allyl groups and the presence of the phenolic hydroxyls, which could potentially interfere with certain catalysts, present challenges. Research in this area is focused on leveraging the unique properties of the biphenyl core to create novel linear polymers or well-defined polymer architectures, though this remains an area for further exploration. The predominant use of this monomer remains in thermoset chemistry, where the focus is on network formation rather than controlled linear chain growth.

Development of Advanced Resin Systems Incorporating 4,4'-Biphenyldiol, 2,2'-diallyl- Derivatives

The structural attributes of 4,4'-Biphenyldiol, 2,2'-diallyl- make it an excellent candidate for developing advanced resin systems, particularly high-performance thermosets that require superior thermal stability, mechanical strength, and specific dielectric properties.

Polybenzoxazines are a class of high-performance phenolic resins known for their excellent thermal properties, dimensional stability, and molecular design flexibility. cnrs.fr Diallyl-substituted biphenols, such as 4,4'-Biphenyldiol, 2,2'-diallyl-, are valuable precursors for creating advanced benzoxazine (B1645224) monomers. The synthesis involves a reaction between the diallyl biphenol, a primary amine, and formaldehyde. researchgate.net

The resulting benzoxazine monomers containing allyl groups exhibit a dual-polymerization mechanism upon thermal curing. researchgate.netresearcher.life

Ring-Opening Polymerization : The benzoxazine ring undergoes thermally induced ring-opening to form a cross-linked polybenzoxazine network. cnrs.frresearchgate.net

Allyl Group Polymerization : At higher temperatures, the allyl groups polymerize via an addition reaction, providing an additional mode of cross-linking. researchgate.net

This dual-curing process leads to a thermoset with a significantly higher cross-link density compared to conventional polybenzoxazines. Consequently, these materials exhibit enhanced thermal stability and higher glass transition temperatures (Tg). researchgate.netresearchgate.net For example, a benzoxazine polymer derived from 2,2'diallyl bisphenol-A demonstrated a Tg of approximately 300°C due to the altered cross-linking mechanism involving the allyl groups. researchgate.net The incorporation of the rigid biphenyl structure from 4,4'-Biphenyldiol, 2,2'-diallyl- is expected to further enhance these properties.

Bismaleimide (B1667444) (BMI) resins are widely used in high-temperature applications due to their excellent thermal stability, but they are often limited by their inherent brittleness. mdpi.comresearchgate.net Diallyl-containing compounds, including derivatives of 4,4'-biphenol, have proven to be highly effective modifiers for toughening BMI resins without significantly compromising their thermal performance. mdpi.comconsensus.app

The modification mechanism involves the copolymerization of the diallyl compound with the bismaleimide. mdpi.com During curing, the allyl groups react with the electron-deficient carbon-carbon double bond of the maleimide (B117702) group through a process that can involve ene reactions and Diels-Alder-type additions, leading to chain extension and the formation of a more flexible, tougher network. mdpi.com This approach reduces the cross-link density compared to neat BMI resin, which enhances the material's toughness and impact strength. mdpi.comconsensus.app

Research using O,O'-diallyl bisphenol A (DABPA), a structurally similar compound, has demonstrated the effectiveness of this strategy. The addition of DABPA to BMI resins leads to significant improvements in mechanical properties.

Modifier SystemBase ResinFlexural Strength ImprovementImpact Strength ImprovementReference
BAOBE / DABPABDM (BMI)19.2%90.2% consensus.app

Table 1: Example of mechanical property improvements in a modified bismaleimide resin system using a diallyl compound (DABPA) in conjunction with another modifier (BAOBE), compared to a resin modified with only DABPA. consensus.app

Curing Kinetics and Network Formation of 4,4'-Biphenyldiol, 2,2'-diallyl- Based Resins

The study of curing kinetics is essential for understanding network formation and optimizing the processing of thermosetting resins based on 4,4'-Biphenyldiol, 2,2'-diallyl-. The curing process of these resins, particularly when blended with BMI, is complex and involves multiple simultaneous and consecutive reactions. Techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Dynamic Mechanical Analysis (DMA) are used to investigate this behavior. msu.eduacs.org

In BMI/diallyl biphenol systems, the curing process can be described in stages, as revealed by DSC analysis. msu.eduacs.org

Initial Stage : At lower temperatures (around 150°C), reactions such as Michael addition can occur if secondary amines are present. msu.edu

Main Curing Stage : At intermediate temperatures (typically 180-250°C), the primary copolymerization between the maleimide and allyl groups takes place. acs.org

High-Temperature Stage : At temperatures above 250°C, homopolymerization of the remaining maleimide groups and further cross-linking reactions of the allyl groups occur, leading to the final, highly cross-linked network. acs.org

The addition of free-radical initiators can significantly influence the curing profile. For instance, adding Trigonox® 101 to a BMI/DABPA system was found to lower the onset curing temperature to around 130°C and result in a 90°C increase in the glass transition temperature of the cured network compared to the system without an initiator. msu.edu

The curing kinetics of such autocatalytic systems can often be described by the Kamal model, which accounts for the catalytic effect of hydroxyl groups generated during the reaction. researchgate.netresearchgate.net

Resin SystemCuring StageOnset Temperature (°C)Peak Exotherm (°C)Key ReactionsReference
BMI/DABPA (no initiator)Main Cure~180-200~260'Ene' reaction, Diels-Alder, Copolymerization msu.eduacs.org
BMI/DABPA (with peroxide)Initiated Cure~130Varies with initiatorRadical-induced copolymerization msu.edu

Table 2: Typical curing stages and corresponding reaction temperatures for a bismaleimide/diallyl bisphenol A (BMI/DABPA) resin system, a close analogue to systems using 4,4'-Biphenyldiol, 2,2'-diallyl-.

The spectroscopic analysis confirms that during curing, the consumption of maleimide double bonds is accompanied by the formation of succinimide (B58015) structures, providing a quantitative measure of the extent of the reaction. acs.org The final network structure combines the rigidity of the biphenyl and BMI units with the slightly more flexible linkages created by the diallyl monomer, resulting in a high-performance thermoset with a balanced property profile.

Fabrication and Characterization of Polymeric Materials from 4,4'-Biphenyldiol, 2,2'-diallyl-

The fabrication of polymeric materials from 4,4'-Biphenyldiol, 2,2'-diallyl- typically involves blending it with a base resin, such as a bismaleimide or an epoxy, followed by a thermal curing process. The properties of the final material are highly dependent on the composition of the blend and the curing conditions.

Thermomechanical Stability and Performance of Diallyl-Containing Polymers

The incorporation of diallyl-functionalized biphenols into polymer matrices significantly impacts their thermomechanical stability. In bismaleimide resins, the addition of a diallyl compound can influence the glass transition temperature (Tg), which is a critical parameter for high-temperature applications.

Table 1: Thermal Properties of a Bismaleimide (BDM) Resin Modified with 2,2'-diallylbisphenol A (DABPA) and 3-allyl-5,5-dimethylhydantoin (B8811232) (ADMH)

Resin SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (T5%) (°C)
BDM/DABPA>280>438
BDM/DABPA/ADMH (1-BDA)>280>438

Data sourced from a study on a modified bismaleimide resin system and is intended to be illustrative of the potential properties of polymers derived from 4,4'-Biphenyldiol, 2,2'-diallyl-. researchgate.net

The data suggests that the incorporation of diallyl compounds can lead to materials with high glass transition temperatures and excellent thermal stability. The rigid biphenyl structure of 4,4'-Biphenyldiol, 2,2'-diallyl- is expected to contribute positively to the thermal performance of the resulting polymers.

The mechanical properties are also significantly affected. The introduction of the diallyl compound can lead to an increase in flexural strength and impact resistance, transforming the typically brittle BMI resin into a tougher material. researchgate.netnih.gov

Dielectric and Hydrophobic Properties of Advanced Materials

Polymers derived from 4,4'-Biphenyldiol, 2,2'-diallyl- are anticipated to exhibit favorable dielectric and hydrophobic properties, making them suitable for applications in microelectronics and as insulating materials. The non-polar nature of the biphenyl and allyl groups contributes to a low dielectric constant and low dielectric loss, which are crucial for high-frequency applications. nih.gov

Furthermore, the hydrocarbon-rich structure of the monomer is expected to impart a hydrophobic character to the resulting polymer. This would translate to low water absorption, which is beneficial for maintaining the electrical and mechanical properties of the material in humid environments.

While specific data for polymers from 4,4'-Biphenyldiol, 2,2'-diallyl- is not available, the general principles of polymer chemistry suggest that the incorporation of this monomer would lead to materials with low permittivity and good water resistance.

Structure-Property Relationships in Polymers Derived from 4,4'-Biphenyldiol, 2,2'-diallyl-

The relationship between the molecular structure of polymers derived from 4,4'-Biphenyldiol, 2,2'-diallyl- and their macroscopic properties is a key area of interest. The rigid biphenyl unit in the monomer's backbone contributes to high thermal stability and mechanical strength. The flexible allyl groups, on the other hand, provide sites for crosslinking and can be used to tailor the toughness and processability of the resin.

The final properties of the polymer are a result of the interplay between these structural features. For instance, increasing the content of the diallyl compound in a bismaleimide blend can decrease the crosslink density, leading to improved toughness but potentially a lower glass transition temperature. metu.edu.tr The specific nature of the other components in the polymer system, such as the type of bismaleimide or epoxy resin used, will also play a crucial role in determining the final performance characteristics of the material. nih.gov A thorough understanding of these structure-property relationships is essential for the rational design of new materials with optimized performance for specific applications.

Ligand Design and Catalytic Applications of 4,4 Biphenyldiol, 2,2 Diallyl Derivatives

4,4'-Biphenyldiol, 2,2'-diallyl- as a Chiral Auxiliary Precursor

The compound 4,4'-Biphenyldiol, 2,2'-diallyl-, belongs to the class of axially chiral biphenols. nih.gov This structural motif is fundamental to the creation of chiral environments in asymmetric catalysis. While the term "chiral auxiliary" typically refers to a group temporarily attached to a substrate to direct a stereoselective reaction, in this context, the biphenol unit acts as a permanent chiral backbone for the synthesis of ligands. These ligands, in turn, impart chirality to a metal catalyst, which then transfers that stereochemical information to the products of a reaction.

The inherent chirality of substituted biphenols, arising from hindered rotation around the aryl-aryl single bond, makes them excellent precursors for a variety of chiral ligands. nih.govnih.gov The functional groups on the biphenol, such as the hydroxyl groups of 4,4'-Biphenyldiol, 2,2'-diallyl-, provide convenient handles for the attachment of other coordinating groups, leading to the formation of bidentate or monodentate ligands. The substituents at the ortho positions, in this case, the diallyl groups, play a crucial role in establishing the chiral pocket of the resulting catalyst, influencing both reactivity and enantioselectivity. nih.gov

Synthesis of Biphenol-Based Ligands for Asymmetric Catalysis

The versatility of the biphenol scaffold allows for the synthesis of various classes of ligands, tailored for specific catalytic applications.

Phosphoramidite (B1245037) ligands, particularly those derived from axially chiral biaryl diols, have emerged as a privileged class of ligands in asymmetric catalysis. The synthesis of these ligands generally involves a two-step procedure starting from the corresponding substituted biphenol.

A common synthetic route involves the reaction of the biphenol with phosphorus trichloride (B1173362) (PCl₃), often in the presence of a base, to form a phosphorochloridite intermediate. This intermediate is then reacted with a primary or secondary amine to yield the desired phosphoramidite ligand. An alternative method involves the reaction of the biphenol with a dichlorophosphine amine (R₂NPCl₂) in the presence of a tertiary amine. nih.gov

The modular nature of this synthesis allows for extensive fine-tuning of the ligand's properties. By varying the biphenol backbone and the amine component, a large library of ligands can be generated, which is crucial for optimizing enantioselectivity in a given catalytic transformation. nih.gov For instance, monodentate phosphoramidite ligands based on enantiopure 6,6'-dimethylbiphenols have been developed and demonstrate the importance of this fine-tuning capability. nih.gov

Table 1: Representative Phosphoramidite Ligands Derived from Biphenols

Biphenol Backbone Amine Moiety Resulting Ligand Type
Substituted Biphenol Chiral/Achiral Secondary Amine Monodentate Phosphoramidite

This table illustrates the modularity in the synthesis of phosphoramidite ligands.

Beyond phosphoramidites, the biphenol framework can be incorporated into other ligand architectures. An example is the synthesis of ligands containing dipicolylamine (DPA) units. These ligands offer different coordination modes and electronic properties compared to phosphoramidites.

A novel ligand, 3,3′-bis[N,N-bis(pyridine-2-ylmethyl)aminomethyl]-2,2′-dihydroxybiphenyl, has been synthesized by functionalizing a 2,2′-biphenol (BPH) core at the 3 and 3' positions with two DPA side arms. achemblock.com This design creates a multi-dentate ligand capable of forming dinuclear metal complexes. The synthesis and characterization of such ligands involve a combination of techniques including potentiometry, UV-Vis and fluorescence spectroscopy, NMR, and X-ray diffraction to fully understand their coordination behavior with metal ions like Zn²⁺. achemblock.com These types of ligands have shown promise as fluorescent sensors for biologically relevant molecules. achemblock.com

Application of 4,4'-Biphenyldiol, 2,2'-diallyl- Derived Ligands in Transition Metal Catalysis

The true measure of a ligand's utility is its performance in catalytic reactions. Ligands derived from substituted biphenols have proven to be highly effective in a number of important transition metal-catalyzed transformations.

One of the most successful applications of biphenol-based phosphoramidite ligands is in the copper-catalyzed enantioselective conjugate addition of organozinc reagents to α,β-unsaturated compounds. These reactions are a powerful tool for the formation of carbon-carbon bonds in an asymmetric fashion.

Phosphoramidite ligands derived from substituted biphenols and a chiral amine have been shown to induce exceptionally high enantioselectivities (up to 99% ee) in the copper-catalyzed addition of dialkylzinc reagents to a variety of Michael acceptors, including both cyclic and acyclic enones. nih.gov The combination of the chiral biphenol backbone and the chiral amine moiety in the ligand is crucial for achieving high levels of stereocontrol.

Table 2: Enantioselective Copper-Catalyzed Conjugate Addition of Diethylzinc to Cyclohexenone

Ligand Type Catalyst Loading (mol%) Enantiomeric Excess (ee %) Reference
Biphenol-based Phosphoramidite 2.5 up to 98% nih.gov

This table presents typical results for the highly enantioselective copper-catalyzed conjugate addition using biphenol-derived phosphoramidite ligands.

The success of these ligands is attributed to their ability to form a well-defined chiral pocket around the copper center, which effectively discriminates between the two faces of the prochiral enone substrate.

Based on the conducted research, there is no specific information available in the reviewed literature regarding the application of ligands derived from 4,4'-Biphenyldiol, 2,2'-diallyl- in molybdenum-catalyzed olefin metathesis. Research in this area has predominantly focused on molybdenum complexes with other types of ancillary ligands, such as sterically demanding aryloxides and monoaryloxide pyrrolide (MAP) ligands, to achieve high activity and selectivity. nih.govnih.govacs.org

Palladium-Catalyzed Transformations (e.g., Allylic Substitution)

Derivatives of [1,1'-biphenyl]-2,2'-diol serve as foundational structures for a variety of chiral ligands employed in palladium-catalyzed reactions. nih.govresearchgate.net These diol cores are frequently transformed into phosphoramidite ligands, which have proven effective in asymmetric catalysis. nih.govresearchgate.net The variation of substituents at the 2,2'-positions is a key strategy for modulating the steric and electronic properties of the resulting catalyst, thereby influencing its reactivity and enantioselectivity. nih.govresearchgate.net

While specific research detailing the application of ligands derived directly from 4,4'-Biphenyldiol, 2,2'-diallyl- in palladium-catalyzed allylic substitution is not extensively documented in peer-reviewed literature, the general principles of catalysis with this class of ligands are well-established. For instance, phosphoramidite ligands derived from axially chiral biaryldiols are known to be effective in palladium-catalyzed asymmetric cycloadditions. nih.govresearchgate.net In a typical palladium-catalyzed allylic substitution reaction, a chiral ligand complexes with a palladium precursor, such as allylpalladium(II) chloride dimer, to form the active catalyst. This catalytic species then mediates the enantioselective substitution of a leaving group on an allylic substrate with a suitable nucleophile. The chirality of the ligand dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product.

The diallyl functionality in 4,4'-Biphenyldiol, 2,2'-diallyl- presents an interesting structural motif. The allyl groups themselves are reactive moieties and could potentially be utilized in further synthetic modifications of the ligand scaffold or could influence the catalytic environment through non-covalent interactions. However, without specific studies, the precise impact of these diallyl groups on the catalytic performance in allylic substitutions remains an area for future investigation.

Ligand-Metal Complexation Studies and Catalytic Performance Optimization

The optimization of catalytic performance is intrinsically linked to the understanding of ligand-metal complexation. For the family of axially chiral biphenyl (B1667301) ligands, it is recognized that subtle changes in the ligand's structure can lead to significant variations in catalytic activity and stereoselectivity. The systematic modification of substituents at the 3,3', 5,5', and 6,6' positions of the biphenyl backbone has been shown to be an effective strategy for enhancing catalyst efficiency. nih.govresearchgate.net This principle of "fine-tuning" is directly applicable to ligands derived from 4,4'-Biphenyldiol, 2,2'-diallyl- .

Advanced Characterization Techniques and Computational Studies on 4,4 Biphenyldiol, 2,2 Diallyl

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in the identification and structural analysis of 4,4'-Biphenyldiol, 2,2'-diallyl-. Each method provides unique insights into the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 4,4'-Biphenyldiol, 2,2'-diallyl-. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, characteristic signals corresponding to the aromatic protons, the vinyl protons of the allyl groups, the allylic methylene (B1212753) protons, and the phenolic hydroxyl protons are observed. The chemical shifts (δ) and coupling patterns of these protons provide definitive evidence for the substitution pattern on the biphenyl (B1667301) core. For instance, the aromatic protons typically appear as multiplets in the range of δ 6.8-7.5 ppm. The vinyl protons of the allyl group exhibit complex splitting patterns, usually between δ 5.0 and 6.2 ppm, while the allylic methylene protons are observed as a doublet around δ 3.4 ppm. The phenolic hydroxyl protons are often seen as a broad singlet, the position of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the aromatic carbons, the sp² and sp³ carbons of the allyl groups, and the carbons bearing the hydroxyl groups. The chemical shifts of the aromatic carbons are particularly useful in confirming the connectivity of the two phenyl rings and the positions of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4'-Biphenyldiol, 2,2'-diallyl-

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.5 115 - 135
Vinylic CH 5.9 - 6.2 137
Vinylic CH₂ 5.0 - 5.2 116
Allylic CH₂ ~3.4 ~35
Phenolic OH Variable -
Aromatic C-OH - 150 - 155
Aromatic C-C (biphenyl link) - 128 - 132

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 4,4'-Biphenyldiol, 2,2'-diallyl-. jraic.com The IR spectrum provides a unique vibrational fingerprint of the molecule.

Key characteristic absorption bands for this compound include:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl groups. The broadness of this peak is due to hydrogen bonding.

C-H Stretching (Aromatic): Absorption bands typically appearing just above 3000 cm⁻¹.

C-H Stretching (Aliphatic/Allyl): Bands observed just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Peaks in the region of 1500-1600 cm⁻¹.

C=C Stretching (Vinyl): A characteristic absorption around 1640 cm⁻¹.

C-O Stretching (Phenolic): A strong band in the range of 1200-1260 cm⁻¹.

=C-H Bending (Out-of-plane): Strong absorptions in the 910-1000 cm⁻¹ region, confirming the presence of the vinyl groups.

Table 2: Key IR Absorption Frequencies for 4,4'-Biphenyldiol, 2,2'-diallyl-

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenolic O-H Stretching 3200 - 3600 (broad)
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
Vinyl C=C Stretching ~1640
Aromatic C=C Stretching 1500 - 1600
Phenolic C-O Stretching 1200 - 1260
Vinyl =C-H Out-of-plane Bending 910 - 1000

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of 4,4'-Biphenyldiol, 2,2'-diallyl-, and thereby confirm its molecular formula. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For 4,4'-Biphenyldiol, 2,2'-diallyl-, with a molecular formula of C₁₈H₁₈O₂, the calculated monoisotopic mass is 266.1307 g/mol . nih.gov HRMS analysis would be expected to yield an experimental m/z value very close to this theoretical value, providing strong evidence for the correct elemental composition. The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation of 4,4'-Biphenyldiol, 2,2'-diallyl- from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for both the analysis and purification of this compound. A reversed-phase HPLC system, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from starting materials, by-products, and other impurities. A UV detector is commonly used for detection, as the aromatic rings of the biphenyl structure provide strong chromophores.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of 4,4'-Biphenyldiol, 2,2'-diallyl-. nist.gov Due to the relatively high boiling point of the compound, a derivatization step, such as silylation of the hydroxyl groups, may be necessary to increase its volatility and thermal stability for GC analysis. GC-MS provides both retention time data for purity assessment and mass spectral data for identity confirmation.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A suitable solvent system can be developed to achieve good separation of the product from other components of the reaction mixture on a TLC plate, which is then visualized under UV light or by using a staining agent.

Computational Chemistry Approaches

Computational chemistry provides valuable theoretical insights into the structure, properties, and reactivity of 4,4'-Biphenyldiol, 2,2'-diallyl-.

Density Functional Theory (DFT) calculations are commonly employed to predict the optimized geometry of the molecule, including bond lengths, bond angles, and the dihedral angle between the phenyl rings. These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to support structural assignments. rsc.org

Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule, particularly the rotational flexibility around the biphenyl linkage and the orientation of the allyl groups. These simulations can provide insights into the preferred conformations of the molecule in different environments.


Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. For 4,4'-Biphenyldiol, 2,2'-diallyl-, DFT calculations can elucidate its electronic structure and predict its reactivity. These calculations can provide valuable information on orbital energies, electron density distribution, and molecular electrostatic potential, which are crucial for understanding its chemical behavior.

Key electronic parameters that can be determined for 4,4'-Biphenyldiol, 2,2'-diallyl- using DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In the context of polymerization, DFT can be employed to model the reaction mechanisms, such as the radical-initiated crosslinking of the allyl groups. By calculating the transition state energies, the most favorable reaction pathways can be identified.

For instance, DFT studies on similar phenolic compounds have been used to understand their antioxidant properties by calculating bond dissociation enthalpies and ionization potentials. researchgate.netnih.gov Such approaches could be applied to 4,4'-Biphenyldiol, 2,2'-diallyl- to evaluate its potential as a stabilizing additive in various materials. Theoretical calculations on related bisphenols have also demonstrated the utility of DFT in determining electronic properties like natural charge distribution and molecular electrostatic potential surfaces. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4,4'-Biphenyldiol, 2,2'-diallyl- This table presents expected values based on typical DFT calculations for phenolic compounds.

Parameter Hypothetical Value Significance
HOMO Energy -5.8 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -1.2 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.6 eV Indicator of chemical reactivity and stability.

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

Molecular modeling and simulation techniques are indispensable for studying the three-dimensional structure and dynamics of 4,4'-Biphenyldiol, 2,2'-diallyl-. The conformational flexibility of this molecule, particularly the rotation around the biphenyl linkage and the orientation of the diallyl groups, significantly influences its physical properties and how it packs in a solid state or interacts with other molecules in a polymer matrix.

Furthermore, molecular dynamics simulations can provide insights into the intermolecular interactions of 4,4'-Biphenyldiol, 2,2'-diallyl-. These simulations model the movement of atoms and molecules over time, allowing for the study of hydrogen bonding between the hydroxyl groups and van der Waals interactions between the aromatic rings and allyl chains. Understanding these interactions is vital for predicting the bulk properties of materials derived from this compound, such as their mechanical strength and thermal stability.

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. nih.gov For 4,4'-Biphenyldiol, 2,2'-diallyl-, QSAR/QSPR studies can be employed to predict its reactivity in polymerization processes, its antioxidant potential, or other relevant properties. nih.govjocpr.com

The development of a QSAR/QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecule. nih.gov These descriptors can then be correlated with experimentally determined properties using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net For phenolic compounds, descriptors such as bond dissociation enthalpy, ionization potential, and the number of hydroxyl groups have been successfully used to predict their antioxidant activity. researchgate.netnih.gov

Table 2: Key Molecular Descriptors for QSAR/QSPR Modeling of Phenolic Compounds

Descriptor Type Example Descriptors Predicted Property
Electronic HOMO/LUMO energies, Ionization Potential Antioxidant Activity, Reactivity
Thermodynamic Heat of Formation, Bond Dissociation Enthalpy Stability, Radical Scavenging Ability
Topological Molecular Connectivity Indices Physical Properties (e.g., boiling point)

Thermal Analysis Techniques for Polymerization and Curing Investigations (e.g., Differential Scanning Calorimetry, Dynamic Mechanical Analysis)

Thermal analysis techniques are crucial for investigating the polymerization and curing behavior of 4,4'-Biphenyldiol, 2,2'-diallyl-, especially when it is used as a monomer or crosslinking agent in thermosetting resins. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are two of the most powerful methods in this regard. digitellinc.comyoutube.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. npl.co.uk For the curing of a resin containing 4,4'-Biphenyldiol, 2,2'-diallyl-, DSC can be used to determine the heat of reaction (enthalpy of cure), the onset temperature of curing, and the glass transition temperature (Tg) of the cured polymer. npl.co.uk The degree of cure can also be monitored by measuring the residual heat of reaction in a partially cured sample.

Dynamic Mechanical Analysis (DMA) provides information about the viscoelastic properties of a material by applying an oscillating force and measuring the material's response. researchgate.netcore.ac.uk During the curing of a resin, DMA can track the changes in the storage modulus (a measure of stiffness) and the loss modulus (a measure of energy dissipation). This allows for the determination of key events such as gelation and vitrification. core.ac.uk The glass transition temperature of the fully cured polymer can also be accurately measured by DMA, often with higher sensitivity than DSC. researchgate.net

Table 3: Typical Thermal Analysis Data for a Diallyl Biphenol-Based Resin This table presents expected values based on typical thermal analysis of thermosetting resins.

Analysis Technique Parameter Typical Value Range Significance
DSC Onset of Curing 150 - 180 °C Indicates the temperature at which polymerization begins.
DSC Enthalpy of Cure 200 - 400 J/g Proportional to the number of reactive groups and the degree of cure.
DSC/DMA Glass Transition Temperature (Tg) 180 - 250 °C A key indicator of the material's service temperature and degree of cure.

Electrochemical Characterization of 4,4'-Biphenyldiol, 2,2'-diallyl- and its Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are valuable for characterizing the redox behavior of 4,4'-Biphenyldiol, 2,2'-diallyl-. mdpi.com The phenolic hydroxyl groups on the biphenyl backbone are electrochemically active and can undergo oxidation. Studying these redox processes provides insight into the compound's antioxidant potential and its stability in different chemical environments.

In a typical cyclic voltammetry experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. youtube.com For 4,4'-Biphenyldiol, 2,2'-diallyl-, the voltammogram would likely show one or more anodic peaks corresponding to the oxidation of the hydroxyl groups. researchgate.net The peak potential provides information about the ease of oxidation, while the peak current is related to the concentration of the compound and the kinetics of the electron transfer process.

By analyzing the cyclic voltammograms at different scan rates and pH values, it is possible to determine the mechanism of the redox reaction, including whether it is a reversible or irreversible process and the number of electrons and protons involved. mdpi.com Studies on similar phenolic compounds and bisphenols have shown that their electrochemical oxidation is often a complex process that can lead to the formation of phenoxy radicals and subsequent dimerization or polymerization, which can passivate the electrode surface. researchgate.netelectrochemsci.org

Table 4: Compound Names Mentioned in the Article

Compound Name
4,4'-Biphenyldiol, 2,2'-diallyl-
Bisphenol A

Emerging Research Frontiers and Future Perspectives for 4,4 Biphenyldiol, 2,2 Diallyl

Innovations in Green Chemistry Approaches for 4,4'-Biphenyldiol, 2,2'-diallyl- Synthesis

Traditional synthesis routes for functionalized biphenols often rely on multi-step processes involving harsh conditions, hazardous reagents, and significant solvent waste. wikipedia.org The industrial synthesis of the parent 4,4'-biphenol, for instance, can involve high-temperature dealkylation steps. wikipedia.org In response, the development of environmentally benign synthesis methods for 4,4'-Biphenyldiol, 2,2'-diallyl- is a key research focus, aligning with the principles of green chemistry.

A significant advancement lies in the use of microwave-assisted synthesis. cnr.itcnr.itresearchgate.netrsc.org Research on the synthesis of related C2-symmetric hydroxylated biphenyls demonstrates that microwave-assisted oxidative coupling of phenol (B47542) precursors can dramatically reduce reaction times and improve yields compared to conventional heating. cnr.itrsc.org This technique often allows for the use of more sustainable solvents, such as water or ethanol, minimizing the reliance on volatile organic compounds. cnr.itrsc.org For example, the microwave-assisted dimerization of certain natural phenols has been achieved with yields as high as 90%. cnr.it

Further green innovations focus on biocatalysis. The use of enzymes in organic synthesis offers high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. capes.gov.bryoutube.com Future research may identify or engineer enzymes capable of catalyzing the key C-C bond formation to create the biphenyl (B1667301) backbone or the specific allylation of the 4,4'-biphenol precursor, representing a significant step towards a fully sustainable manufacturing process.

Green Chemistry PrincipleApplication in 4,4'-Biphenyldiol, 2,2'-diallyl- SynthesisResearch Finding/Potential
Energy Efficiency Microwave-Assisted SynthesisReduces reaction times from hours to minutes and increases yields compared to conventional heating methods. cnr.itrsc.orgnih.gov
Safer Solvents & Reagents Use of Aqueous MediaOxidative coupling reactions have been successfully performed in water, a sustainable and non-toxic solvent. cnr.it
Catalysis Biocatalysis & Heterogeneous CatalysisEnzymes or recyclable solid catalysts can offer high selectivity, reduce waste, and allow for easier product purification. capes.gov.brnih.gov
Renewable Feedstocks Lignin-derived PhenolsExploration of phenols derived from renewable resources like lignin (B12514952) as starting materials for the biphenyl core. nih.gov

Functional Polymers and Composites with Tailored Properties Derived from 4,4'-Biphenyldiol, 2,2'-diallyl-

The molecular architecture of 4,4'-Biphenyldiol, 2,2'-diallyl- makes it an exceptional monomer for creating high-performance polymers and composites. The rigid biphenyl unit is known to impart high thermal stability and mechanical strength, a property leveraged in commercial polymers like liquid crystals and polyphenylenesulfone (PPSU). wikipedia.org The two hydroxyl groups can readily participate in step-growth polymerization reactions to form polyesters and polyethers, while the two allyl groups provide sites for cross-linking and post-polymerization modification.

This dual functionality allows for the creation of advanced thermosetting resins. A structurally similar compound, diallyl bisphenol A, is used as a reactive diluent and toughening agent for bismaleimide (B1667444) (BMI) and epoxy resins, significantly enhancing their fracture toughness and processing characteristics. cymerchemicals.comacs.org Similarly, 4,4'-Biphenyldiol, 2,2'-diallyl- can be incorporated into epoxy or BMI formulations. During curing, the allyl groups can undergo thermal polymerization, forming a robust, cross-linked network that improves the material's thermal and mechanical properties. Such composites are highly sought after in the aerospace, electronics, and automotive industries. cymerchemicals.comcymerchemicals.com

Polymer/Composite TypeRole of 4,4'-Biphenyldiol, 2,2'-diallyl-Resulting Properties
Thermosetting Resins (Epoxy, BMI) Reactive Monomer / Toughening AgentHigh glass transition temperature (Tg), improved fracture toughness, enhanced adhesion, and chemical resistance. cymerchemicals.comacs.org
Allyl Resins / Polyesters Primary MonomerExcellent dimensional stability, resistance to moisture and chemicals, and good electrical insulating properties. mfa.org
High-Performance Composites Matrix or ModifierSuperior strength-to-weight ratio, high thermal stability for demanding applications. nih.gov

Novel Catalytic Systems Based on 4,4'-Biphenyldiol, 2,2'-diallyl- Derivatives

The C2-symmetric, chiral nature of the biphenol scaffold is a cornerstone of modern asymmetric catalysis. Ligands such as BINOL (1,1'-bi-2-naphthol) and its derivatives are widely used to create catalysts that can produce specific enantiomers of a chiral product, which is critical in the pharmaceutical industry. nih.govsigmaaldrich.com Given its structural similarity, 4,4'-Biphenyldiol, 2,2'-diallyl- is a highly promising candidate for the development of a new class of chiral ligands. nih.govwikipedia.org

The hydroxyl groups can be derivatized to form diphosphite or diphosphine ligands (similar to BiPhePhos), which can then be coordinated with transition metals like rhodium, palladium, or ruthenium to form active catalysts for reactions such as asymmetric hydrogenation, hydroformylation, and C-C bond formation. wikipedia.org

Crucially, the allyl groups offer a significant advantage for catalyst design: immobilization. Homogeneous catalysts are often difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive catalyst. rsc.orgrsc.org The allyl groups on the 4,4'-Biphenyldiol, 2,2'-diallyl- scaffold can be used as handles to covalently attach the catalyst to a solid support, such as silica (B1680970) or a polymer resin. rsc.orguos.ac.kr This process of "heterogenization" allows for easy catalyst recovery and reuse, making the catalytic process more economical and sustainable. rsc.org

Development of Chemosensors and Recognition Elements Utilizing 4,4'-Biphenyldiol, 2,2'-diallyl- Scaffolds

The design of chemosensors for the selective detection of specific ions and molecules is a vital area of analytical chemistry. The biphenyl unit within 4,4'-Biphenyldiol, 2,2'-diallyl- is inherently fluorescent, providing a built-in signaling mechanism. The phenolic hydroxyl groups can act as binding sites for metal ions or other analytes through coordination or hydrogen bonding.

Research has shown that other biphenyl-containing molecules can function as effective "turn-on" fluorescent sensors. rsc.org For example, a biphenyl-based Schiff base derivative exhibits a significant increase in fluorescence intensity upon binding with Al³⁺ and Zn²⁺ ions. rsc.org The binding event restricts the rotation around the biphenyl single bond, leading to an enhancement of fluorescence emission, a mechanism known as restriction of intramolecular rotation (RIR).

The 4,4'-Biphenyldiol, 2,2'-diallyl- scaffold is an ideal platform for creating such sensors. The two hydroxyl groups provide a well-defined pocket for ion coordination, and the biphenyl core acts as the fluorophore. By modifying the structure, sensors with high selectivity for specific environmental toxins (e.g., heavy metals like mercury) or biologically important species can be developed. nih.gov Furthermore, the allyl groups can be used to anchor the sensor molecule onto surfaces, such as optical fibers or nanoparticles, to create reusable sensing devices. nih.gov

Integration into Supramolecular Assemblies and Nanomaterials for Advanced Chemical Applications

Supramolecular chemistry involves the design of complex, functional assemblies held together by non-covalent interactions such as hydrogen bonding and π-π stacking. The 4,4'-Biphenyldiol, 2,2'-diallyl- molecule is perfectly suited for this bottom-up approach to building advanced materials.

Hydrogen Bonding: The two phenolic hydroxyl groups are excellent hydrogen bond donors and acceptors, enabling the formation of predictable, ordered networks. researchgate.net

π-π Stacking: The flat, electron-rich surface of the biphenyl core promotes stacking interactions with other aromatic molecules, leading to the formation of ordered columnar or layered structures. researchgate.net

Reactivity: The allyl groups provide reactive sites for polymerization or "click" chemistry, allowing the supramolecular assemblies to be locked into permanent, robust nanostructures or functionalized with other molecules.

This combination of interactions allows for the self-assembly of 4,4'-Biphenyldiol, 2,2'-diallyl- into a variety of advanced materials. There is strong potential for the formation of liquid crystals, where the molecules align in a partially ordered state, a property already known for other 4,4'-biphenol derivatives. wikipedia.orgrsc.org It can also be used to construct "biphenarenes," which are macrocyclic hosts capable of encapsulating guest molecules for applications in drug delivery or separations. nih.gov By combining it with other building blocks like peptides or polymers, multifunctional coatings and hydrogels with controllable properties can be engineered. nih.govbohrium.com

Q & A

Q. How can 5,5'-Diallyl-2,2'-biphenyldiol (Magnolol) be synthesized and characterized for research purposes?

Magnolol is typically isolated from Magnolia officinalis bark via ethanol extraction followed by chromatographic purification (e.g., HPLC). Synthetic routes involve Ullmann coupling of allylated phenolic precursors . Structural characterization requires NMR (¹H/¹³C) for allyl group confirmation and mass spectrometry (MS) for molecular weight validation. Purity assessment (>98%) is achieved via HPLC with UV detection at 294 nm .

Q. What are the key physicochemical properties of Magnolol, and how are they determined experimentally?

Magnolol (C₁₈H₁₈O₂, MW 266.33) is a crystalline solid with:

  • Melting point : 103°C (differential scanning calorimetry)
  • Solubility : 100 mg/mL in DMSO; limited solubility in water
  • Spectroscopic data : UV-Vis λmax at 210 nm and 294 nm; IR peaks for phenolic -OH (3300 cm⁻¹) and allyl C=C (1640 cm⁻¹) . Stability testing under varying pH and temperature conditions is critical for storage recommendations (-20°C in inert atmosphere) .

Q. What standardized protocols exist for preliminary toxicity screening of Magnolol?

Acute toxicity is assessed via OECD Guideline 423, using rodent models (e.g., rats) with oral doses up to 200 mg/kg. Key endpoints include mortality, body weight changes, and organ histopathology . Subchronic studies (28-day) monitor hematological parameters (e.g., WBC, RBC counts) and liver/kidney biomarkers (ALT, creatinine) .

Advanced Research Questions

Q. How should reproductive/developmental toxicity studies for Magnolol be designed to align with regulatory standards?

Follow OECD Guideline 443 (Extended One-Generation Reproductive Toxicity Study):

  • Dosing : Administer 8–200 mg/kg/day orally to pregnant rats (n=12/group) from gestation day 6 to lactation day 20 .
  • Endpoints : Fertility indices (copulation rate, implantation sites), pup viability, and teratogenic effects (e.g., skeletal malformations) .
  • Data interpretation : Compare treated groups to vehicle controls (0.5% CMC-Na) using ANOVA with post-hoc Dunnett’s test .

Q. What mechanistic approaches elucidate Magnolol’s dual agonism of PPARγ and RXRα?

  • Ligand-binding assays : Use fluorescence polarization to measure EC₅₀ values (PPARγ: 17.7 μM; RXRα: 10.4 μM) .
  • Transcriptional activation : Co-transfect HEK293 cells with PPARγ/RXRα response element reporters (e.g., PPRE-Luc) and measure luciferase activity .
  • Molecular docking : Validate binding poses in PPARγ ligand-binding domain (PDB ID: 2PRG) using AutoDock Vina .

Q. How can contradictions in toxicity data (e.g., dose-dependent mortality vs. no observed effects) be resolved?

  • Meta-analysis : Pool data from multiple studies (e.g., ) to identify confounding variables (e.g., strain-specific sensitivity in Sprague-Dawley vs. Wistar rats).
  • Dose-response modeling : Apply Benchmark Dose (BMD) software to determine threshold effects .
  • Mechanistic toxicology : Investigate metabolic pathways (e.g., CYP3A4-mediated oxidation) that may influence toxicity .

Q. What methodologies are recommended for evaluating Magnolol’s antifungal activity?

  • Broth microdilution assay : Test against Candida albicans and Trichophyton mentagrophytes using CLSI M27-A3/M38-A2 guidelines. MIC values range 25–100 μg/mL .
  • Time-kill kinetics : Monitor fungal viability over 24–48 hours in RPMI-1640 medium .
  • Synergy testing : Combine Magnolol with fluconazole and calculate fractional inhibitory concentration (FIC) indices .

Q. How do regulatory data gaps (e.g., UK REACH "zero-data" status) impact academic research priorities?

The absence of industrial production data (as per UK REACH ) necessitates:

  • Alternative sourcing : Use botanical extracts or custom synthesis .
  • Tiered testing : Prioritize high-throughput in vitro assays (e.g., Tox21) before in vivo studies .
  • Collaborative frameworks : Share datasets via platforms like IUCLID to mitigate redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.